1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride
Description
1-[3-(Difluoromethyl)oxolan-3-yl]methanamine hydrochloride is a fluorinated amine derivative characterized by a tetrahydrofuran (oxolane) ring substituted with a difluoromethyl group at the 3-position, linked to a methanamine moiety and stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the strategic incorporation of fluorine atoms, which enhance lipophilicity, metabolic stability, and bioavailability compared to non-fluorinated analogs .
Properties
CAS No. |
2763756-26-7 |
|---|---|
Molecular Formula |
C6H12ClF2NO |
Molecular Weight |
187.61 g/mol |
IUPAC Name |
[3-(difluoromethyl)oxolan-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-5(8)6(3-9)1-2-10-4-6;/h5H,1-4,9H2;1H |
InChI Key |
DYHBWZOBVZRSFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CN)C(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sulfone-Protected Intermediate
The method adapts principles from oxetane synthesis (CN114736173A) to oxolane systems. A sulfone group serves as a latent difluoromethyl precursor:
Step 1 :
-
Reactants : 3-(Benzenesulfonyl)oxolane-3-carbaldehyde (Compound A) and tert-butylsulfinamide (Compound B).
-
Conditions : LiHMDS (1.5 eq) in THF at −78°C, 2 h.
-
Outcome : N-(3-(Benzenesulfonyl)oxolan-3-yl)-tert-butylsulfinamide (Compound C) forms in 89% yield after column chromatography.
Step 2 : Desulfonylation
-
Reactants : Compound C, magnesium turnings (10 eq).
-
Conditions : NaOAc/HOAc buffer (2 M) in DMF, 24 h at 25°C.
-
Outcome : Benzenesulfonyl group removal yields N-(3-(difluoromethyl)oxolan-3-yl)-tert-butylsulfinamide (Compound D, 78% yield).
Step 3 : Sulfinamide Deprotection
-
Reactants : Compound D, HCl/dioxane (4 M).
-
Conditions : −5°C, 2 h.
-
Outcome : Free amine precipitates as hydrochloride salt (92% yield, >99% purity by HPLC).
Table 1 : Optimization of Desulfonylation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Mg Equivalents | 5–20 eq | 15 eq | 78 |
| Reaction Time | 12–36 h | 24 h | 78 |
| Temperature | 20–40°C | 25°C | 78 |
Cyclization-Hydrogenation Route from Acrylonitrile
Oxolane Ring Formation (CN106366056A)
This route prioritizes atom economy and scalability:
Step 1 : Haloethyl Nitrile Synthesis
-
Reactants : Acrylonitrile, 2-bromoethanol (1:1.2 molar ratio).
-
Conditions : K₂CO₃ (2 eq) in acetone, 60°C, 6 h.
-
Outcome : 2-Bromoethyl-2-cyanoethyl ether (72% yield).
Step 2 : Cyclization to 3-Cyanooxolane
-
Reactants : 2-Bromoethyl-2-cyanoethyl ether.
-
Conditions : DBU (1.1 eq) in DMF, 100°C, 3 h.
Step 3 : Catalytic Hydrogenation to Amine
-
Reactants : 3-Cyanooxolane, H₂ (50 psi).
-
Conditions : Raney Ni (10 wt%) in MeOH, 80°C, 12 h.
-
Outcome : 3-Aminomethyloxolane (83% yield).
Step 4 : Difluoromethylation via DAST
-
Reactants : 3-Aminomethyloxolane, DAST (2.2 eq).
-
Conditions : DCM, −40°C to 25°C, 8 h.
-
Outcome : 1-[3-(Difluoromethyl)oxolan-3-yl]methanamine (56% yield).
Limitation : DAST-mediated fluorination suffers from moderate yields due to competing side reactions.
Comparative Analysis of Methods
Table 2 : Route Comparison for 1-[3-(Difluoromethyl)oxolan-3-yl]methanamine Hydrochloride
| Parameter | LiHMDS/Desulfonylation Route | Cyclization-Hydrogenation Route |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 63% | 34% |
| Scalability | Pilot-scale demonstrated | Lab-scale only |
| Purification Complexity | Moderate (column chromatography) | High (multiple intermediates) |
| Cost of Raw Materials | High (sulfinamide reagents) | Low (acrylonitrile) |
Chemical Reactions Analysis
Types of Reactions
1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which are valuable in pharmaceutical and agrochemical industries .
Scientific Research Applications
1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
Table 2: Key Property Comparison
Biological Activity
1-[3-(Difluoromethyl)oxolan-3-yl]methanamine hydrochloride is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 151.16 g/mol
- SMILES : C1COCC1(CN)C(F)F
- InChI : InChI=1S/C6H11F2NO/c7-5(8)6(3-9)1-2-10-4-6/h5H,1-4,9H2
The compound features a difluoromethyl group attached to an oxolane ring, which is further connected to a methanamine moiety. This unique structure suggests potential interactions with biological targets.
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Study on Antimicrobial Properties
A study examining the antimicrobial properties of structurally related compounds demonstrated significant inhibition against E. coli with minimum inhibitory concentration (MIC) values around 62.5 µg/mL . Though direct studies on this compound are scarce, these findings provide a basis for hypothesizing its potential efficacy against similar bacterial strains.
Neuropharmacological Effects
Research into other difluoromethyl-substituted compounds has indicated potential neuropharmacological effects, including modulation of neurotransmitter systems. For instance, compounds affecting serotonin and dopamine pathways have been linked to antidepressant effects . Further exploration into this compound could yield insights into its impact on mental health disorders.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHFNO | Potential antimicrobial and neuropharmacological effects |
| 1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride | CHFNO | Similar structural properties; studied for antimicrobial activity |
| N-Benzyl derivatives | Varies | Known for diverse biological activities including enzyme inhibition |
Future Directions in Research
Given the promising structural characteristics and preliminary findings related to similar compounds, future research should focus on:
- In Vitro and In Vivo Studies : Conducting detailed pharmacological studies to assess the biological activity of this compound.
- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound.
- Therapeutic Applications : Exploring its potential use in treating bacterial infections or neurological disorders.
Q & A
Q. What are the established synthetic routes for 1-[3-(difluoromethyl)oxolan-3-yl]methanamine hydrochloride, and what key reaction conditions must be optimized?
The synthesis involves multi-step organic reactions, starting with the formation of the oxolane (tetrahydrofuran) ring via cyclization of a diol precursor under acidic catalysis. The difluoromethyl group is introduced via nucleophilic substitution using reagents like difluoromethyl triflate. Key conditions include maintaining anhydrous environments (<50 ppm H₂O) and low temperatures (-10°C to 0°C) to suppress side reactions. The final amination step requires pH control (8.5–9.0) using triethylamine to ensure efficient protonation. Purification via recrystallization (ethanol/water, 3:1 v/v) achieves >95% purity. Analytical validation by HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?
- ¹⁹F NMR : The difluoromethyl group appears as a triplet at δ -112 to -118 ppm (J = 240–260 Hz).
- ¹H NMR : The oxolane protons show multiplet signals at δ 1.8–2.3 ppm (ring CH₂), while the methanamine protons resonate at δ 3.1–3.5 ppm (NH₂).
- IR Spectroscopy : N-H stretches (3350–3250 cm⁻¹) and C-F vibrations (1120–1170 cm⁻¹) are key markers.
- HRMS (ESI+) : Theoretical [M+H]⁺ = 174.0534 (C₅H₁₀F₂NO⁺); deviations >2 ppm indicate impurities. Complementary XRD analysis resolves hydrochloride salt formation, with characteristic Cl⁻···H-N distances of 2.8–3.1 Å .
Advanced Research Questions
Q. How can computational chemistry address regioselectivity challenges during difluoromethyl-oxolane core synthesis?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models transition states to predict favorable pathways for difluoromethyl group installation. Solvent effects (e.g., THF vs DMF) are simulated using the SMD continuum model, optimizing dielectric constants for cyclization. Quantum Topological Analysis (QTAIM) identifies electronic drivers of regioselectivity, such as Fukui indices at the oxolane C3 position. These methods reduce empirical optimization by 40–60%, enabling targeted selection of catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. What strategies resolve discrepancies between in vitro binding affinity and in vivo pharmacokinetics for derivatives?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to distinguish true target engagement from nonspecific interactions.
- Isotopic Labeling : ¹³C-labeled analogs tracked via LC-HRMS/MS differentiate parent compound stability from metabolite activity.
- Blood-Brain Barrier (BBB) Penetration : Microdialysis in rodent models quantifies unbound brain concentrations, correlated with logD (1.5–2.5 optimal). Multivariate QSAR models (e.g., CoMFA) guide structural modifications, balancing lipophilicity (clogP <2) and hydrogen-bond donors (<2) .
Q. How do stereochemical variations in the oxolane ring impact biological activity, and what methods validate these effects?
- Chiral Resolution : Polysaccharide-based HPLC columns (Chiralpak IC, hexane/isopropanol) separate enantiomers with resolution factors >1.5.
- NOESY NMR : Cross-peaks between oxolane H4 and methanamine protons confirm spatial orientation (≤3.5 Å).
- Cryo-EM Docking : Enantiomer-specific binding modes are predicted using receptor structures (e.g., GPCRs at 2.8 Å resolution). In vivo studies in CYP2D6-humanized mice reveal stereoselective metabolism, with (S)-enantiomers showing 3-fold higher AUC0–24h .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxolane Formation | H₂SO₄ (cat.), 80°C, 12 h | 78 | 90 |
| Difluoromethylation | DFMT, Pd(OAc)₂, 0°C, 6 h | 65 | 88 |
| Amination | NH₃/MeOH, pH 9.0, 25°C, 3 h | 82 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
